molecular formula C19H20Cl2N2O B1359651 2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898789-25-8

2,5-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359651
CAS No.: 898789-25-8
M. Wt: 363.3 g/mol
InChI Key: XCABMQVTJSYECL-UHFFFAOYSA-N
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Description

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20Cl2N2O It is known for its unique structure, which includes a benzophenone core substituted with dichloro and piperazinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of Intermediate: The initial reaction between 2,5-dichlorobenzoyl chloride and 4-methylpiperazine leads to the formation of an intermediate compound.

    Final Product: The intermediate is then subjected to further reaction steps, such as purification and crystallization, to obtain the final product, 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Processing: Depending on the scale of production, the process can be carried out in batch or continuous mode.

    Purification Techniques: Techniques such as distillation, recrystallization, and chromatography are employed to purify the final product.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzophenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can also participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing diverse molecules and holds promise in drug discovery and materials science.

    Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone: This compound has a similar structure but differs in the position of the chlorine atoms.

    2,5-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone: Another closely related compound with a different substitution pattern on the benzophenone core.

Uniqueness

2,5-Dichloro-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-12-16(20)5-6-18(17)21/h2-6,11-12H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABMQVTJSYECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643447
Record name (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-25-8
Record name Methanone, (2,5-dichlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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